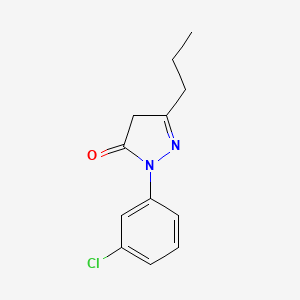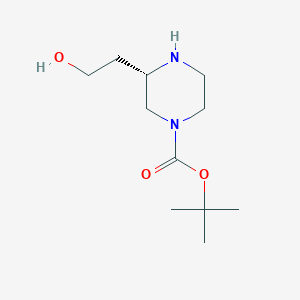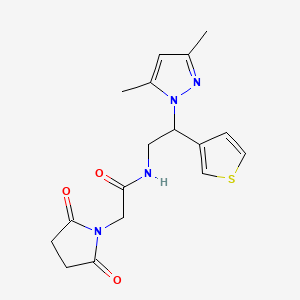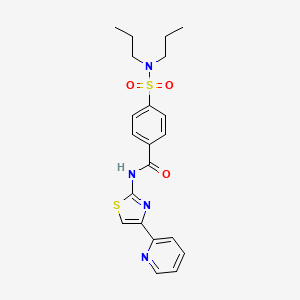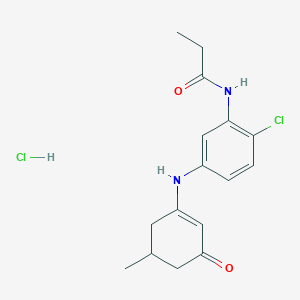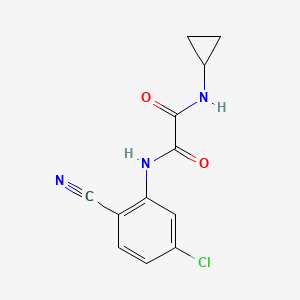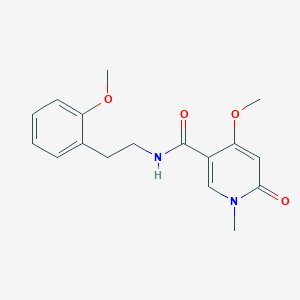
4-methoxy-N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.357. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Derivative Synthesis
Heterocyclic compounds, including dihydropyridinone and tetrahydropyridinedione derivatives, have been synthesized via palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These syntheses yield a variety of compounds with potential applications in pharmaceutical and organic materials research. The process involves catalytic reactions under oxidative conditions, highlighting the versatility of pyridine derivatives in synthesizing complex heterocycles (Bacchi et al., 2005).
Anticonvulsant Applications
The crystal structures of several anticonvulsant enaminones have been determined, emphasizing the potential of pyridine derivatives in developing anticonvulsant drugs. The study of their molecular conformations and interactions provides insights into their pharmacological activities and could guide the design of new therapeutic agents (Kubicki et al., 2000).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl, oxadiazepines, and thiazolopyrimidines derived from pyridine derivatives have shown significant anti-inflammatory and analgesic activities. These compounds exhibit high inhibitory activity on cyclooxygenase-2 (COX-2), providing a pathway for the development of new anti-inflammatory drugs with improved selectivity and efficacy (Abu‐Hashem et al., 2020).
Electrochromic Materials
Aromatic polyamides containing pyridine derivatives have been synthesized for applications in electrochromic devices. These materials exhibit multi-stage oxidative coloring, excellent thermal stability, and solubility in organic solvents, making them suitable for use in smart windows and displays (Chang & Liou, 2008).
Synthesis and Optical Properties
Pyridine derivatives have been explored for their synthesis and optical properties, including fluorescence in different solvents. Such studies are crucial for designing organic materials with specific optical characteristics for applications in sensors, organic light-emitting diodes (OLEDs), and photovoltaic cells (Cetina et al., 2010).
properties
IUPAC Name |
4-methoxy-N-[2-(2-methoxyphenyl)ethyl]-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-19-11-13(15(23-3)10-16(19)20)17(21)18-9-8-12-6-4-5-7-14(12)22-2/h4-7,10-11H,8-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGKGIRFQJBNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylsulfanyl)-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2564166.png)
![4-Methoxyphenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2564167.png)

![4,8-Bis(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2564170.png)
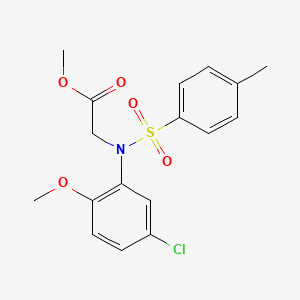
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2564175.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2564177.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2564178.png)
